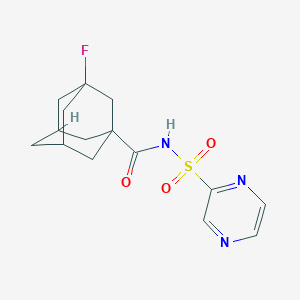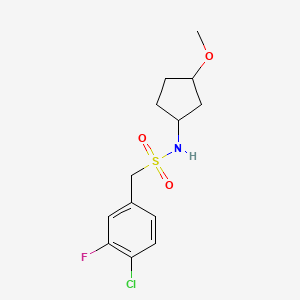
3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide, also known as DIOC, is a synthetic compound that belongs to the family of oxazole derivatives. It has been extensively studied for its potential application in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is not yet fully understood. However, it has been shown to inhibit the activity of a key enzyme, glycogen synthase kinase-3β (GSK-3β), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of GSK-3β, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been shown to activate the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to possess neuroprotective and neuroregenerative properties, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been studied for its potential application as a pain reliever and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is its potent anticancer activity against various cancer cell lines. Additionally, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been shown to possess neuroprotective and neuroregenerative properties, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide. One potential direction is the development of more potent and selective GSK-3β inhibitors based on the structure of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide and its potential application in the treatment of neurodegenerative diseases. Finally, the development of more efficient methods for the synthesis of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide and its analogs could facilitate the study of this promising compound.
Méthodes De Synthèse
The synthesis of 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves the reaction of 2,6-difluoroaniline with 5-bromoindole-2-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 5-bromo-N-(2,6-difluorophenyl)indole-2-carboxamide. The intermediate is then reacted with ethyl glyoxylate in the presence of sodium methoxide to form the final product, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide.
Applications De Recherche Scientifique
3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been extensively studied for its potential application in various fields of scientific research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has also been shown to possess neuroprotective and neuroregenerative properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has been studied for its potential application as a pain reliever and anti-inflammatory agent.
Propriétés
IUPAC Name |
3-(2,6-difluorophenyl)-N-(1H-indol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-12-2-1-3-13(20)17(12)15-9-16(25-23-15)18(24)22-11-4-5-14-10(8-11)6-7-21-14/h1-8,16,21H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOVZHTUICPQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC=C2F)F)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627716.png)
![N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B6627729.png)
![N-[2-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-2-oxoethyl]-N-(2-phenylethyl)acetamide](/img/structure/B6627730.png)
![N-[(3-cyanophenyl)methyl]-2-(4-fluoro-3-methylphenyl)morpholine-4-carboxamide](/img/structure/B6627734.png)
![1-(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-4-propan-2-yloxybutan-1-one](/img/structure/B6627738.png)
![(2S)-N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6627750.png)
![5-Fluoro-2-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B6627752.png)
![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)
![N-(6-bromopyrazolo[1,5-a]pyridin-2-yl)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6627769.png)

![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)